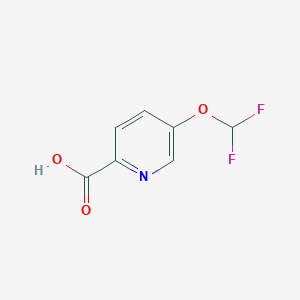
5-(Difluoromethoxy)picolinic acid
概述
科学研究应用
Optoelectronic Properties in Polymer Light-Emitting Devices
Research on a derivative of picolinic acid, specifically a picolinic acid derivative with an 1,3,4-oxadiazole unit, has been conducted to improve the optoelectronic properties of iridium complexes used in polymer light-emitting devices. This study demonstrated that modifying the ancillary ligand of picolinic acid with an 1,3,4-oxadiazole unit enhanced the optoelectronic properties of the iridium complex, showing improved luminance efficiency and peak brightness in devices (Xiao et al., 2009).
Antioxidant Activity
Another study focused on the synthesis of novel diselenides derived from -haloketones, -picoline alkenes, and various secondary amines, revealing that some of these compounds exhibited significant antioxidant activity. This research shows the potential of picolinic acid derivatives in the development of antioxidant agents (Narajji, Karvekar, & Das, 2008).
Luminescent Properties for Device Applications
A study on novel iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethyl-pyridine and picolinic acid as ligands revealed their promising luminescent properties. These complexes showed high decomposition temperatures and efficient luminescence in electrophosphorescent devices, indicating their potential for practical device applications (Zhang et al., 2010).
Picolinic Acid Degradation in Microorganisms
Research identified a gene cluster responsible for the degradation of picolinic acid in bacteria, providing new insights into the catabolic mechanisms of picolinic acid in microorganisms. This study contributes to the understanding of environmental detoxification of picolinic acid and its derivatives (Qiu et al., 2019).
Photocatalytic Activity
A study utilized 5-(3,4-dicarboxylphenyl)picolinic acid in the synthesis of coordination polymers with metals like Mn, Ni, Cu, and Zn. These compounds displayed photocatalytic activity for the degradation of dyes, showcasing the utility of picolinic acid derivatives in environmental applications (Gu et al., 2017).
属性
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGGIPBAUKZCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)picolinic acid | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

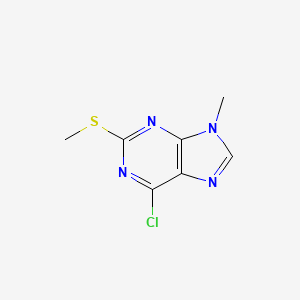
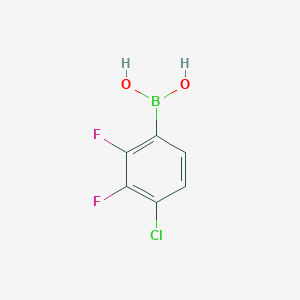
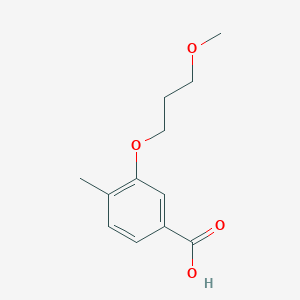
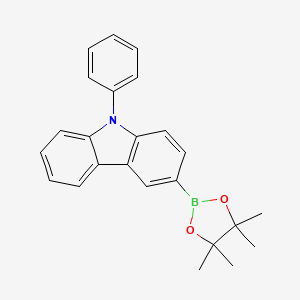
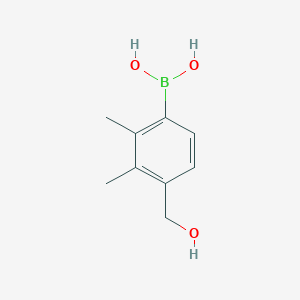
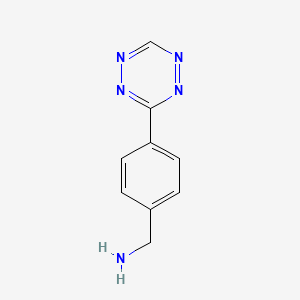
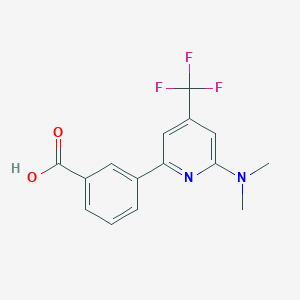
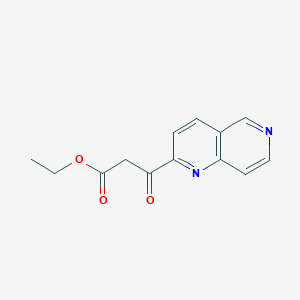
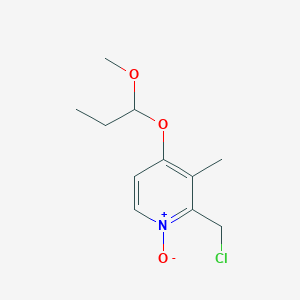
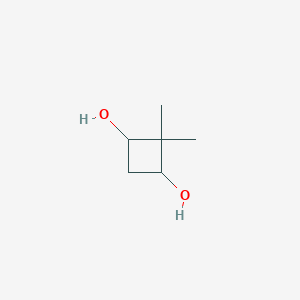
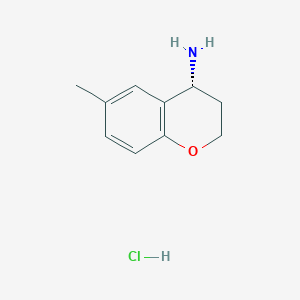
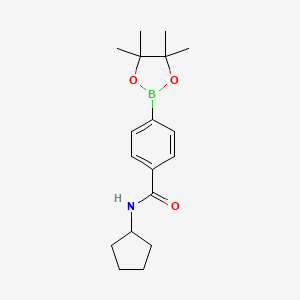
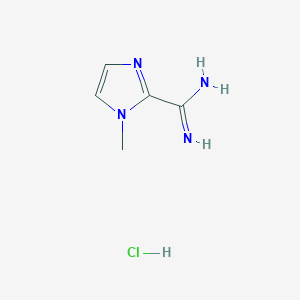
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)